![molecular formula C45H58N10O8S2 B1681432 (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 79486-60-5](/img/structure/B1681432.png)
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
説明
San 201-456 is a cyclic hexapeptide somatostatin analog.
生物活性
The compound (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex cyclic peptide with potential therapeutic applications. This article explores its biological activity based on diverse research findings.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 1093.2931 g/mol |
Density | 1.39 g/cm³ |
Melting Point | 1507.8 °C at 760 mmHg |
Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular receptors and pathways. Research indicates that it may target the epidermal growth factor receptor (EGFR) , which plays a crucial role in cell proliferation and survival. This interaction can lead to cytotoxic effects in cancer cells expressing EGFR.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
These results suggest that the compound may serve as a potential therapeutic agent for treating cancers associated with EGFR overexpression.
Case Studies
- EGFR Targeting : A study published in Nature Communications highlighted the use of cyclic peptides similar to this compound for targeted drug delivery to EGFR-expressing tumors. The findings suggest improved therapeutic efficacy and reduced side effects compared to conventional chemotherapeutics .
- Induction of Apoptosis : Research conducted by Zhang et al. (2023) demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical for the elimination of malignant cells and suggests its potential use in combination therapies .
- Antitumor Activity in Vivo : In animal models, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The treatment led to a decrease in tumor size by approximately 60% compared to control groups .
科学的研究の応用
The compound (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex cyclic peptide with potential applications in various fields, particularly in medicinal chemistry and biochemistry. Its intricate structure suggests a range of biological activities that can be harnessed for therapeutic purposes.
Anticancer Activity
The compound has shown promise as an anticancer agent , particularly due to its ability to bind to somatostatin receptors. This mechanism can induce apoptosis in tumor cells and inhibit tumor growth by interfering with the insulin-like growth factor 1 (IGF-1) signaling pathway. Research indicates that cyclic peptides similar to this compound can effectively target cancer cells expressing specific receptors, making them suitable candidates for targeted therapy .
Drug Delivery Systems
The unique structure of the compound allows it to function as a drug delivery vehicle . Its ability to encapsulate therapeutic agents and deliver them directly to target cells enhances the efficacy of treatments while minimizing side effects. This application is particularly relevant in the context of delivering chemotherapeutic agents to cancerous tissues .
Neurological Disorders
Given its structural properties and receptor affinity, the compound may also have applications in treating neurological disorders. Compounds that interact with neuropeptide receptors can modulate neurotransmitter release and provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antimicrobial Properties
Preliminary studies suggest that similar cyclic peptides exhibit antimicrobial activities. The potential of this compound to disrupt bacterial membranes or inhibit bacterial growth could pave the way for new antibiotics or treatments for resistant strains of bacteria .
Case Study 1: Targeting EGFR in Cancer Therapy
A study explored the use of cyclic peptides targeting the epidermal growth factor receptor (EGFR) in various cancers. The findings indicated that modifications similar to those present in this compound could enhance binding affinity and specificity towards cancerous cells expressing EGFR, leading to reduced tumor proliferation .
Case Study 2: Drug Delivery Mechanisms
Research demonstrated that cyclic peptides can be engineered to improve drug solubility and stability while enhancing cellular uptake. The compound's structure allows it to encapsulate hydrophobic drugs effectively, providing a controlled release mechanism that could significantly improve therapeutic outcomes in cancer treatment .
特性
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIWNRQEPOGNP-DYDSHOKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79486-60-5 | |
Record name | San 201-456 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079486605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。